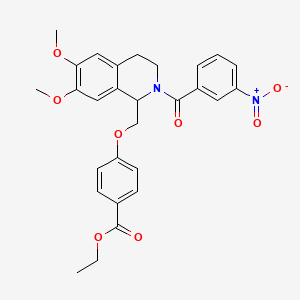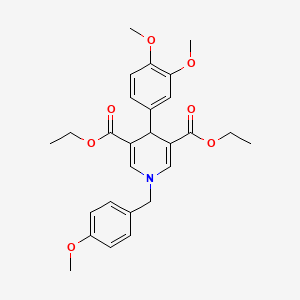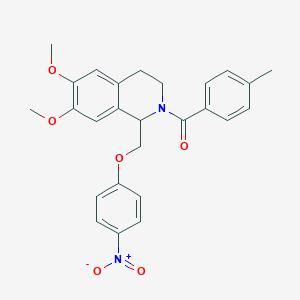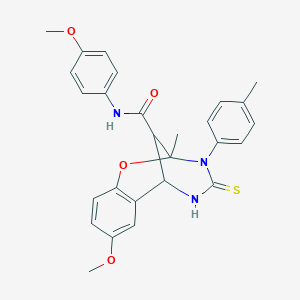![molecular formula C24H22N2O5S2 B11215610 methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B11215610.png)
methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. This compound features a unique heterocyclic scaffold with potential pharmacological activities .
準備方法
Synthetic Routes:: Several synthetic routes exist for this compound. One approach involves the reaction of appropriate starting materials to form the benzothiadiazine ring system. The specific synthetic steps and reagents used can vary, but the overall strategy aims to introduce the necessary functional groups.
Reaction Conditions:: The synthesis typically involves cyclization reactions, where the sulfur atom in the benzothiadiazine ring forms bonds with adjacent nitrogen atoms. These reactions may occur under reflux conditions, using suitable solvents and catalysts.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.
化学反応の分析
Reactivity:: Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The oxidation of specific functional groups within the molecule.
Reduction: Reduction reactions that modify the compound.
Substitution: Substituting certain atoms or groups with others.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Halogenation: Halogens (e.g., Cl₂, Br₂) can be used for halogenation reactions.
Reductive Amination: Reducing agents (e.g., NaBH₃CN) convert carbonyl groups to amines.
Sulfonation: Sulfur-containing reagents (e.g., SO₃, H₂SO₄) introduce sulfonate groups.
Major Products:: The products formed from these reactions may include derivatives with modified functional groups or substituted positions on the benzothiadiazine ring.
科学的研究の応用
Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate has been investigated for various therapeutic activities, including:
Antimicrobial: It exhibits antimicrobial properties.
Antiviral: Potential antiviral effects.
Antihypertensive: Research suggests antihypertensive activity.
Antidiabetic: Possible benefits in diabetes management.
Anticancer: Investigated for its role in cancer treatment.
KATP Channel Activation: Modulation of KATP channels.
AMPA Receptor Modulation: Interaction with AMPA receptors.
作用機序
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
Methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate can be compared with other benzothiadiazine derivatives. Its unique structure and functional groups distinguish it from related compounds.
特性
分子式 |
C24H22N2O5S2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
methyl 3-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-21-13-12-18(23(27)31-2)14-19(21)16-32-24-25-33(28,29)22-11-7-6-10-20(22)26(24)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |
InChIキー |
GDJNSNIEYFHOCI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methylphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B11215532.png)
![4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide](/img/structure/B11215536.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11215546.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215551.png)
![1-(3-chlorophenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215557.png)

![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11215573.png)

![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11215599.png)
![7-Ethoxy-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215606.png)

![1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11215621.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11215627.png)
